(R)-cyclopropyl(phenyl)methanol
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Overview
Description
®-cyclopropyl(phenyl)methanol is an organic compound that belongs to the class of alcohols It features a cyclopropyl group attached to a phenyl ring through a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-cyclopropyl(phenyl)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of cyclopropyl(phenyl)ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether to ensure the stability of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of ®-cyclopropyl(phenyl)methanol may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the reduction of cyclopropyl(phenyl)ketone under hydrogen gas at elevated pressures and temperatures . This approach allows for the efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
®-cyclopropyl(phenyl)methanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or diethyl ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed
Oxidation: Cyclopropyl(phenyl)ketone or cyclopropyl(phenyl)aldehyde.
Reduction: Cyclopropyl(phenyl)methane.
Substitution: Cyclopropyl(phenyl)methyl chloride or bromide.
Scientific Research Applications
®-cyclopropyl(phenyl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of ®-cyclopropyl(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl(phenyl)ketone: Similar structure but with a ketone functional group instead of an alcohol.
Cyclopropyl(phenyl)aldehyde: Similar structure but with an aldehyde functional group instead of an alcohol.
Cyclopropyl(phenyl)methane: Similar structure but with a methylene group instead of an alcohol.
Uniqueness
®-cyclopropyl(phenyl)methanol is unique due to its chiral nature and the presence of both cyclopropyl and phenyl groups. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
110548-55-5 |
---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.2 |
Purity |
95 |
Origin of Product |
United States |
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